molecular formula C19H18N2O2S B5812704 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

カタログ番号 B5812704
分子量: 338.4 g/mol
InChIキー: CVEFDRNAXBTMLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a variety of effects on the nervous system.

作用機序

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide acts as an agonist at nicotinic acetylcholine receptors, specifically the alpha7 subtype. Activation of these receptors leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in cognitive function and mood regulation. This compound has also been shown to have anti-inflammatory effects through its actions on nicotinic receptors expressed on immune cells.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic applications. In addition to its effects on neurotransmitter release and inflammation, this compound has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is that it has been well-studied in animal models, which has provided a wealth of information on its potential therapeutic applications. However, one limitation of this compound is that its effects can be variable depending on the dose and route of administration. Additionally, more research is needed to determine the optimal dosing and administration regimen for this compound in humans.

将来の方向性

There are a number of future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. One area of interest is in the development of more selective nicotinic receptor agonists that can target specific subtypes of receptors. Another area of research is in the development of novel formulations of this compound that can improve its bioavailability and pharmacokinetic properties. Finally, more research is needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of neurodegenerative diseases.

合成法

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with N-(2,6-dimethylphenyl) ethylamine to form the amide intermediate, which is subsequently treated with carbon disulfide to form the carbonothioyl group. The final product, this compound, is obtained by deprotection of the amide group using a strong base.

科学的研究の応用

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been the subject of numerous studies for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. This compound has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

特性

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-7-6-8-12(2)16(11)20-19(24)21-18(22)17-13(3)14-9-4-5-10-15(14)23-17/h4-10H,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFDRNAXBTMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。